REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[C:9](/[CH:12]=[CH:13]/[N+:14]([O-])=O)[CH:10]=[CH:11][C:3]1=2.[ClH:18]>CO.[OH-].[OH-].[Pd+2]>[ClH:18].[NH2:14][CH2:13][CH2:12][C:9]1[CH:10]=[CH:11][C:3]2[C:2]([CH3:1])([CH3:17])[O:6][B:5]([OH:7])[C:4]=2[CH:8]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(B(O1)O)C=C(C=C2)\C=C\[N+](=O)[O-])C
|
Name
|
dust
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 8 h under H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCC=1C=CC2=C(B(OC2(C)C)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |